molecular formula C19H14ClF3N2O3S B12141090 (5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12141090
M. Wt: 442.8 g/mol
InChI Key: QEQRJXQJVVELOU-APSNUPSMSA-N
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Description

This compound belongs to the (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one family, characterized by a thiazolidinone core with a benzylidene moiety at position 5 and a substituted phenylamino group at position 2 . The target molecule features:

  • 2,4-Dimethoxybenzylidene: Enhances electron-donating effects and solubility due to methoxy groups.
  • 4-Chloro-3-(trifluoromethyl)phenylamino: Combines halogenated and fluorinated substituents, likely improving lipophilicity and metabolic stability.

Synthetic routes involve a three-step protocol:

Condensation of substituted aldehydes with 2-thioxothiazolidin-4-one under acidic conditions (acetic acid, sodium acetate, reflux) .

Methylation with iodomethane/triethylamine in ethanol (90–95% yield) .

Amination with substituted anilines in methanol/potassium carbonate (5–7 h, room temperature) .

Properties

Molecular Formula

C19H14ClF3N2O3S

Molecular Weight

442.8 g/mol

IUPAC Name

(5Z)-2-[4-chloro-3-(trifluoromethyl)phenyl]imino-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14ClF3N2O3S/c1-27-12-5-3-10(15(9-12)28-2)7-16-17(26)25-18(29-16)24-11-4-6-14(20)13(8-11)19(21,22)23/h3-9H,1-2H3,(H,24,25,26)/b16-7-

InChI Key

QEQRJXQJVVELOU-APSNUPSMSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Substitution Reaction: The trifluoromethyl-substituted phenyl group is introduced through a nucleophilic substitution reaction with an appropriate halogenated precursor.

    Benzylidene Group Addition: The benzylidene group is added via a condensation reaction between an aldehyde and the thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Cyclocondensation to Form the Thiazolone Core

  • Reaction : Condensation of glycine derivatives with chloroacetic acid forms the thiazolidinone precursor, which is subsequently oxidized to the thiazolone structure .

  • Conditions :

    • Solvent: Dimethylformamide (DMF) or ethanol

    • Catalysts: Cesium carbonate or triethylamine

    • Temperature: 80–100°C

Knoevenagel Condensation for Benzylidene Formation

  • Reaction : Introduction of the 2,4-dimethoxybenzylidene group via condensation of the thiazolone with 2,4-dimethoxybenzaldehyde.

  • Conditions :

    • Base: Piperidine or acetic acid

    • Solvent: Ethanol or toluene

    • Yield: ~75–85%

Amination at the C2 Position

  • Reaction : Nucleophilic substitution with 4-chloro-3-(trifluoromethyl)aniline to introduce the aromatic amino group.

  • Conditions :

    • Coupling agents: EDCI/HOBT

    • Solvent: DMF at room temperature

    • Yield: ~86%

Post-Synthetic Modifications

The compound undergoes further reactions to optimize pharmacological properties:

Reaction Type Target Site Conditions Outcome
Nucleophilic Acylation Amino group (-NH-)Acetic anhydride, pyridine, 60°CAcetylated derivative with improved lipophilicity
Oxidation Thiazolone sulfurH₂O₂ in acetic acid Sulfoxide/sulfone formation (modulates electronic properties)
Reduction Benzylidene double bondH₂/Pd-C in ethanolSaturated analog with altered bioactivity
Demethylation Methoxy groups (-OCH₃)BBr₃ in DCM, -78°CHydroxyl groups introduced for hydrogen bonding

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The electron-withdrawing trifluoromethyl and chloro groups direct electrophiles to the para position of the phenyl ring .

  • Michael Addition : The α,β-unsaturated ketone in the thiazolone ring reacts with nucleophiles (e.g., amines) at the β-carbon.

  • Hydrogen Bonding : The amino and carbonyl groups facilitate interactions with biological targets, influencing reactivity in medicinal applications .

Comparative Reactivity with Analogues

Data from structurally similar thiazoles reveal distinct reactivity patterns:

Compound Key Functional Groups Reactivity Profile
Target CompoundCl, CF₃, 2,4-(OCH₃)₂High electrophilicity at C5; stable under acidic conditions
5-(3,4-Dimethoxybenzylidene)-thiazol-4-one DimethoxybenzylideneEnhanced solubility but reduced stability in polar solvents
2-Amino-1,3-thiazole -NH₂Prone to oxidation and dimerization

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C without melting.

  • Photodegradation : Exposure to UV light induces cleavage of the benzylidene double bond, forming radical intermediates.

  • Hydrolytic Sensitivity : Stable in neutral aqueous conditions but undergoes ring-opening in strong acids/bases via nucleophilic attack at the carbonyl .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thioamide derivatives.
  • Substitution Reactions : The introduction of the chloro and trifluoromethyl groups is performed via electrophilic aromatic substitution.
  • Final Coupling : The compound is finalized by coupling with 2,4-dimethoxybenzaldehyde under controlled conditions.

Chemistry

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties.

Research indicates that this compound exhibits promising biological activities:

  • Anticancer Properties : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary tests suggest effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders. Its mechanism of action typically involves interaction with cellular targets like enzymes or receptors, altering their activity.

Industrial Applications

In industrial settings, the compound can be utilized in the development of new materials with specific properties, including:

  • Polymers and Coatings : Its unique chemical structure may impart desirable characteristics to polymeric materials.
  • Pharmaceutical Formulations : The compound's biological activities can be harnessed in drug formulations aimed at treating various health conditions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of thiazole compounds similar to (5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one showed significant inhibition of cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases.

Case Study 2: Anti-inflammatory Mechanism

In another research effort, the anti-inflammatory potential of thiazole derivatives was assessed using in vivo models. Results indicated a marked reduction in inflammatory markers following treatment with the compound, suggesting its viability as a therapeutic agent for conditions like arthritis.

Mechanism of Action

The mechanism of action of (5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Compound ID Substituents (Benzylidene) Substituents (Phenylamino) Yield (%) Melting Point (°C) ES-MS (m/z) Key Spectral Features
Target 2,4-Dimethoxy 4-Chloro-3-CF₃ ~90* N/A ~438* IR: C=O (~1710 cm⁻¹), C-F (~1144 cm⁻¹)
6j 2-Chloro 4-Nitro 94 110–112 359.0125 1H NMR: δ 7.92 (=CH), 10.88 (NH)
6h 4-Fluoro 4-Nitro 92 N/A 343.0425 IR: C=O (1710 cm⁻¹), C-F (1144 cm⁻¹)
6i 2,4-Dichloro 4-Nitro 92 N/A 359.0122 13C NMR: δ 167.7 (C=O)
4-Hydroxy 2,3-Dichloro N/A N/A 365.2 Molecular Formula: C₁₆H₁₀Cl₂N₂O₂S

*Inferred from analogous synthesis protocols .

Key Observations:
  • Electron-Withdrawing vs. Methoxy groups (target) increase solubility but may reduce potency .
  • Lipophilicity : The trifluoromethyl group in the target compound likely increases logP compared to nitro or methoxy analogs, favoring membrane permeability .
  • Thermal Stability : Higher melting points in chloro-substituted analogs (e.g., 6j) suggest stronger crystal packing due to halogen interactions .

Biological Activity

The compound (5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. Thiazole compounds are known for their diverse pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory activities. This article provides a detailed overview of the biological activity associated with this specific thiazole derivative, supported by data tables and research findings.

The molecular structure of the compound features a thiazole ring that is pivotal for its biological activity. The thiazole moiety is known to interact with various biological targets, influencing cellular processes such as proliferation and apoptosis. The presence of substituents like the trifluoromethyl group and methoxy groups enhances its lipophilicity and may contribute to improved interaction with cellular membranes.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to (5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one have shown promising results in inhibiting the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

In Vitro Studies

A study reported that a related thiazole derivative exhibited an IC50 value of 2.57 µM against MCF-7 cells and 7.26 µM against HepG2 cells, indicating potent antiproliferative activity compared to standard drugs like Staurosporine (IC50 = 6.77 µM for MCF-7) .

CompoundCell LineIC50 (µM)Reference
Thiazole DerivativeMCF-72.57
Thiazole DerivativeHepG27.26
StaurosporineMCF-76.77

The anticancer activity is believed to be mediated through several mechanisms:

  • Cell Cycle Arrest : Thiazole derivatives can induce cell cycle arrest at specific phases, leading to reduced proliferation.
  • Apoptosis Induction : These compounds may trigger apoptotic pathways in cancer cells, promoting programmed cell death.
  • VEGFR-2 Inhibition : Some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. For example, one compound demonstrated an IC50 of 0.15 µM against VEGFR-2 compared to Sorafenib (IC50 = 0.059 µM) .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. A study highlighted that certain thiazolone derivatives exhibited significant antibacterial and antifungal activities against various pathogens . This broad-spectrum antimicrobial action suggests that modifications in the thiazole structure can enhance efficacy against microbial infections.

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazole derivatives:

  • Synthesis and Evaluation : A series of new thiazolone derivatives were synthesized and evaluated for their anticancer and antimicrobial activities. Among them, specific compounds demonstrated notable cytotoxicity against MCF-7 and BT-474 human breast cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research into the SAR of thiazoles indicates that substituents on the phenyl ring significantly affect biological activity. Electron-donating groups enhance cytotoxicity, while specific structural configurations are essential for optimal interaction with target proteins .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one, and what reaction conditions optimize yield?

  • The compound is synthesized via a multi-step condensation process. Key steps include:

  • Step 1 : Formation of the thiazolidinone core by reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid under acidic reflux (DMF-acetic acid, 2 hours) .
  • Step 2 : Condensation of the intermediate with 2,4-dimethoxybenzaldehyde under basic conditions (e.g., NaOH/EtOH, reflux) to introduce the benzylidene moiety. Yields (~70-85%) depend on solvent choice and base strength .
    • Optimization : Microwave-assisted synthesis (e.g., 80°C, 80 W, 30 min) can enhance reaction efficiency and yield compared to traditional reflux .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

  • 1H NMR Analysis : The vinylic proton (CH=) in the Z-isomer typically resonates at δ 7.60–7.70 ppm as a singlet, with no coupling due to restricted rotation .
  • X-ray Crystallography : Provides definitive confirmation of stereochemistry by resolving spatial arrangement of substituents .

Q. What spectroscopic techniques are critical for structural characterization?

  • IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹ .
  • NMR :

  • 1H NMR : Aromatic protons of the 4-chloro-3-(trifluoromethyl)phenyl group appear as a multiplet (δ 7.60–8.01 ppm), while methoxy groups resonate as singlets at δ 3.70–3.85 ppm .
  • 13C NMR : The thiazol-4-one carbonyl carbon appears at ~170–175 ppm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Dose-Response Studies : Address variability by testing across a broad concentration range (e.g., 0.1–100 µM) and using standardized assays (e.g., MTT for cytotoxicity) .
  • Target Selectivity Profiling : Use kinase inhibition panels (e.g., DYRK1A, PIM1) to differentiate off-target effects .
  • Meta-Analysis : Compare structural analogs (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy substitution) to identify pharmacophore contributions .

Q. How does the compound’s electronic profile influence its interaction with biological targets?

  • Computational Modeling : Density Functional Theory (DFT) calculations reveal electron-withdrawing groups (e.g., -CF₃, -Cl) enhance electrophilicity at the thiazol-4-one ring, promoting hydrogen bonding with kinase active sites .
  • SAR Studies : Replace the 2,4-dimethoxy group with electron-deficient substituents (e.g., nitro) to assess impact on binding affinity .

Q. What experimental designs validate the compound’s mechanism of action in kinase inhibition?

  • Enzyme Assays : Measure IC₅₀ values using recombinant kinases (e.g., DYRK1A) and ATP-concentration-dependent inhibition to confirm competitive/non-competitive behavior .
  • Cellular Thermal Shift Assay (CETSA) : Verify target engagement by observing thermal stabilization of DYRK1A in the presence of the compound .
  • Mutagenesis : Introduce point mutations (e.g., DYRK1A Lys188Ala) to identify critical binding residues .

Q. How can synthetic yields be improved without compromising stereochemical purity?

  • Microwave Synthesis : Reduces reaction time (e.g., 30 min vs. 7 hours) and improves yield (92–96%) by enhancing energy transfer .
  • Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation steps while maintaining Z-selectivity .

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